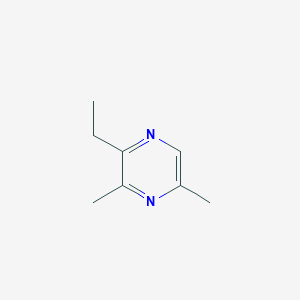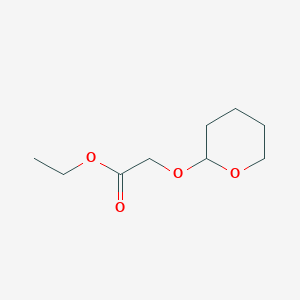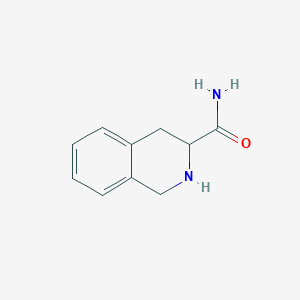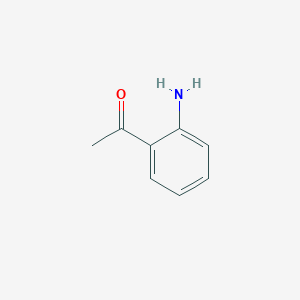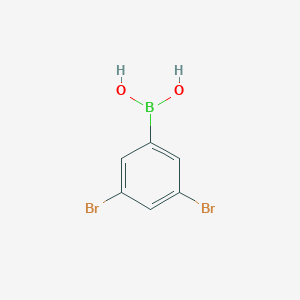
3,5-Dibromphenylboronsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 3,5-dibromophenylboronic acid often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. For instance, various thiophene derivatives were synthesized using a palladium-catalyzed Suzuki cross-coupling reaction, demonstrating the versatility of arylboronic acids in forming biologically and materially significant compounds (Ikram et al., 2015). Additionally, palladium-catalyzed reactions have been employed for the synthesis of 1-alkenylboronic acid esters, showcasing the utility of boronic acids in creating unsymmetrical 1,3-dienes (Takagi et al., 2002).
Molecular Structure Analysis
The molecular structure of 3,5-dibromophenylboronic acid derivatives and their complexes has been elucidated through various techniques, including X-ray diffraction. For example, cyclopalladated complexes of thiophosphorylbenzoic acid thioamides were characterized, revealing the κ3-SCS coordination and the peculiarities of chemical bonding, indicating the structural versatility of boronic acid derivatives (Kozlov et al., 2008).
Chemical Reactions and Properties
3,5-Dibromophenylboronic acid participates in various chemical reactions, including the aforementioned Suzuki coupling, which is instrumental in synthesizing complex organic molecules. These reactions underscore the compound's reactivity and its potential in creating diverse chemical structures with specific properties and activities (Ikram et al., 2015).
Physical Properties Analysis
The physical properties of 3,5-dibromophenylboronic acid derivatives can be studied through spectroscopic methods, including FT-IR, FT-Raman, and NMR spectroscopy. Such analyses provide insights into the conformations, stability, and electronic structures of these compounds, which are crucial for understanding their reactivity and applications in various fields (Karabacak et al., 2014).
Chemical Properties Analysis
The chemical properties of 3,5-dibromophenylboronic acid, such as its reactivity in coupling reactions and the formation of complexes with metals, highlight its utility in organic synthesis and material science. These properties are essential for the development of new synthetic strategies and the production of novel materials with specific functionalities (Ikram et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthese von Phenylen-Boroxin-Netzwerken
3,5-Dibromphenylboronsäure wird als Reaktant in der Vakuumkondensation und On-Surface-Radikaladditionsprozessen zur Synthese von Phenylen-Boroxin-Netzwerken verwendet . Diese Netzwerke haben potenzielle Anwendungen im Bereich der Materialwissenschaften, insbesondere bei der Entwicklung fortschrittlicher Polymere.
Lithiierung von Dihalophenyl-Dioxazaborocinen
Diese Verbindung spielt eine entscheidende Rolle bei der Lithiierung von Dihalophenyl-Dioxazaborocinen, wobei funktionalisierte Dihalophenylboronsäuren entstehen . Diese funktionalisierten Boronsäuren sind wichtige Zwischenprodukte in der organischen Synthese, insbesondere bei der Herstellung biologisch aktiver Verbindungen.
Cycloboronierung von Tetrasubstituierten Butantetraolen
This compound ist an der Cycloboronierung von tetrasubstituierten Butantetraolen beteiligt . Dieser Prozess ist bedeutsam bei der Synthese cyclischer Boronate, die aufgrund ihrer potenziellen biologischen Aktivitäten in der pharmazeutischen Chemie nützlich sind.
Homokupplung von Arylboronsäuren
Diese Verbindung wird auch bei der Homokupplung von Arylboronsäuren verwendet . Die Homokupplungsreaktion ist ein wichtiger Schritt bei der Synthese von Biarylen, die Bausteine vieler Pharmazeutika und Naturstoffe sind.
Wirkmechanismus
Target of Action
3,5-Dibromophenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is involved in .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it has been used in vacuo condensation and on-surface radical addition for the synthesis of phenylene-boroxine networks . It has also been involved in the lithiation of dihalophenyl dioxazaborocines, yielding functionalized dihalophenylboronic acids .
Biochemical Pathways
The specific biochemical pathways affected by 3,5-Dibromophenylboronic acid depend on the reaction it is involved in. For example, in the synthesis of phenylene-boroxine networks, it contributes to the formation of boroxine rings . In the lithiation of dihalophenyl dioxazaborocines, it participates in the creation of functionalized dihalophenylboronic acids .
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight (27972) and solubility, can affect its availability for reactions .
Result of Action
The molecular and cellular effects of 3,5-Dibromophenylboronic acid’s action are the products of the reactions it participates in. These can range from the formation of new compounds, such as phenylene-boroxine networks, to the modification of existing molecules, such as the functionalization of dihalophenylboronic acids .
Action Environment
The action, efficacy, and stability of 3,5-Dibromophenylboronic acid can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, its melting point is reported to be greater than 300°C , suggesting that it is stable under normal conditions but can be affected by high temperatures.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins .
Cellular Effects
Boronic acids can influence cell function by interacting with biomolecules within the cell .
Molecular Mechanism
Boronic acids can exert their effects at the molecular level through their ability to form reversible covalent bonds with biomolecules .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
The effects of boronic acids can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors in metabolic pathways .
Transport and Distribution
Boronic acids can interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles based on their interactions with other molecules .
Eigenschaften
IUPAC Name |
(3,5-dibromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBr2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBLCGDZYFKINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBr2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370447 | |
| Record name | 3,5-Dibromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117695-55-3 | |
| Record name | 3,5-Dibromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

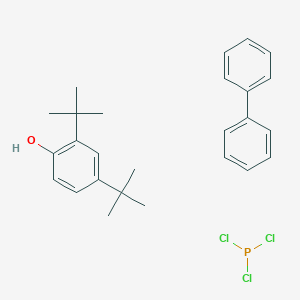
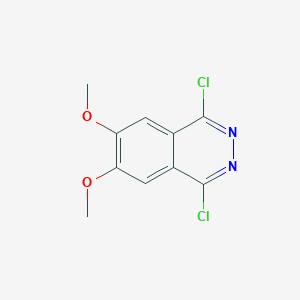
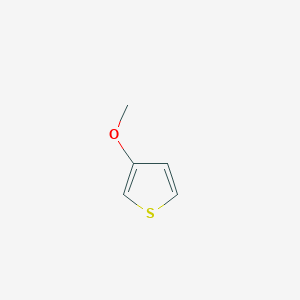

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)
